molecular formula C14H14N2O B1269305 3-amino-N-methyl-N-phenylbenzamide CAS No. 14309-78-5

3-amino-N-methyl-N-phenylbenzamide

Cat. No. B1269305
CAS RN: 14309-78-5
M. Wt: 226.27 g/mol
InChI Key: PKOVFFWYXWEFSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-amino-N-methyl-N-phenylbenzamide and related compounds are synthesized through various chemical reactions, including acylation reactions and catalytic hydrogenation. The process involves the use of starting materials such as sulfonylaniline and nitrobenzoyl chloride, leading to high yields under optimized conditions such as the use of Raney Ni as a catalyst and specific reaction temperatures and pressures (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques like X-ray diffraction and DFT calculations, revealing insights into intermolecular interactions and the influence of these interactions on molecular geometry. For instance, the study on N-3-hydroxyphenyl-4-methoxybenzamide highlights the effects of dimerization and crystal packing on dihedral angles and rotational conformation (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, such as amidoalkylation, which leads to the synthesis of substituted phenylglycines. These reactions showcase the compounds' reactivity and the possibility of creating diverse derivatives for further study and application (D. Ben-Ishai et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility and degradation temperatures, of benzamide derivatives are crucial for their practical application. For instance, novel polyimides synthesized from benzamide-based diamines show solubility in common organic solvents and high degradation temperatures, indicating their potential for use in high-performance materials (M. Butt et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for understanding the applications and limitations of benzamide derivatives. Studies on the (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, for example, reveal their air stability and potential for use in chemical synthesis, despite previous assumptions about their sensitivity (Janell K. Mahoney et al., 2015).

Scientific Research Applications

Exposure Assessment and Human Health Impact

3-amino-N-methyl-N-phenylbenzamide and related compounds have been a subject of study in the context of human exposure and health impacts. Studies have documented the presence of such compounds in human urine, indicating exposure through diet or other environmental sources. For instance, a study focused on the presence of carcinogenic heterocyclic amines, including compounds structurally similar to 3-amino-N-methyl-N-phenylbenzamide, in the urine of healthy volunteers consuming a normal diet. It was observed that humans are continually exposed to these compounds through food, and these could potentially form endogenously (Ushiyama et al., 1991). Additionally, the metabolic pathways and elimination of related compounds, like methyl, iso-, and n-butyl paraben, were investigated to understand their persistence and bioaccumulation potential in humans (Moos et al., 2016).

Diagnostic and Therapeutic Applications

Compounds structurally similar or related to 3-amino-N-methyl-N-phenylbenzamide have also been studied for their diagnostic and therapeutic potential. For example, I123-IDAB, a radiolabeled benzamide, has been utilized in scintigraphy to visualize sigma receptors in vivo, offering insights into the potential clinical applicability of such compounds in conditions like melanoma and non-small cell lung carcinoma (Everaert et al., 1997).

Evaluation of Potential Health Risks

A significant area of research involves the assessment of potential health risks associated with exposure to 3-amino-N-methyl-N-phenylbenzamide and similar compounds. Studies have investigated the urinary concentrations of parabens, environmental phenols, and other related compounds to understand the extent of human exposure and potential health risks. For example, a study focused on the urinary concentrations of four parabens in the U.S. population indicated widespread exposure, with variations observed based on sex and race/ethnicity (Calafat et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOVFFWYXWEFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353949
Record name 3-amino-N-methyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14309-78-5
Record name 3-amino-N-methyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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